![molecular formula C15H13NOS B2463098 [4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol CAS No. 1708251-29-9](/img/structure/B2463098.png)

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

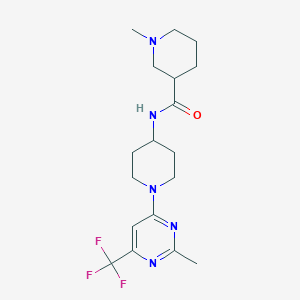

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Phenyl group refers to the formula -C6H5, it is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring to a parent molecule . Thienyl group refers to the molecule C4H3S, derived from thiophene, it is a sulfur analog of the pyrrole molecule .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves condensation reactions of α-aminocarbonyl compounds with activated ketones, reactions of α-halocarbonyl compounds with β-keto esters and ammonia, or reactions of 1,4-dicarbonyl compounds with primary amines .Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating single and double bonds, similar to benzene. The key difference is one of the carbon atoms is replaced by a nitrogen atom .Chemical Reactions Analysis

Pyrrole is known to undergo electrophilic substitution reactions, similar to other aromatic compounds. The lone pair of electrons on the nitrogen atom in pyrrole is part of the aromatic system, making it less available for bonding with a proton .Physical and Chemical Properties Analysis

Pyrrole is a colorless volatile liquid at room temperature. It is weakly basic and has a distinctive nutty odor .Scientific Research Applications

Synthesis Methods

[4-phenyl-3-(1H-pyrrol-1-yl)-2-thienyl]methanol and its derivatives have been explored in various synthesis methods. For instance, an efficient one-pot synthetic procedure for related pyrrole derivatives using acetophenone and trimethylacetaldehyde was reported by Kaur and Kumar (2018), demonstrating its utility in the economical synthesis of pyrrole derivatives (R. Kaur & Kapil Kumar, 2018). Similarly, Torosyan et al. (2019) synthesized 5-(1H-Pyrrol-2-ylmethyl)-4H-thieno[3,2-b]pyrroles, further showcasing the compound's versatility in chemical synthesis (Seda A. Torosyan et al., 2019).

Application in Material Science

The compound has potential applications in material science. For example, Zhou et al. (2013) found that treatment of thieno[3,4-b]-thiophene/benzodithiophene with methanol, which is related to the compound , resulted in enhanced efficiency in solar cells (Huiqiong Zhou et al., 2013).

Polymer Synthesis

Kaya and Aydın (2012) described the synthesis of an electroactive phenol-based polymer using a derivative of this compound, indicating its utility in the development of new materials with specific electronic properties (I. Kaya & A. Aydın, 2012).

Antimicrobial Activity

Furthermore, Kumar et al. (2012) synthesized methanones using a compound structurally related to this compound and demonstrated their antimicrobial activity (Satyender Kumar et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(4-phenyl-3-pyrrol-1-ylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c17-10-14-15(16-8-4-5-9-16)13(11-18-14)12-6-2-1-3-7-12/h1-9,11,17H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWJCKAIHMKJPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(6-chloropyridin-3-yl)prop-2-enamido]methyl}-N-methyl-N-(propan-2-yl)benzamide](/img/structure/B2463015.png)

![N-cyclopentyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2463020.png)

![N1-(o-tolyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2463021.png)

methanone](/img/structure/B2463024.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2463027.png)

![5-(4-fluorophenyl)-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)oxazole-2-carboxamide](/img/structure/B2463030.png)

![N-(3-(methylthio)phenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2463032.png)

![N-(4-butylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2463034.png)